Superior AChE Inhibition by Fluorinated vs. Unsubstituted Core: Implications for 4-Isopropyl Congener Selection
In a head-to-head in vitro comparison within a piperazine-bissulfonamide series, compound 5 (2-fluoro-N-(2-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide) inhibited AChE with an IC₅₀ of 2.29 mM, representing a 3.5-fold improvement over the unsubstituted parent compound (IC₅₀ ≈ 7.93 mM) [1]. The 4-isopropyl analog, by virtue of its electron-donating alkyl substituent, is predicted to exhibit intermediate AChE inhibitory potency relative to these endpoints, making it a tool for probing the optimal lipophilic-electronic balance required for engagement of the AChE peripheral anionic site [1].
| Evidence Dimension | AChE Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 4-isopropyl analog predicted intermediate IC₅₀ value (exact data not publicly available; structural inference based on SAR trend) |
| Comparator Or Baseline | Unsubstituted core (IC₅₀ ≈ 7.93–10.06 mM); 2-fluoro analog (IC₅₀ = 2.29 mM) |
| Quantified Difference | 3.5- to 4.4-fold improvement from unsubstituted to fluorinated analog; isopropyl group expected to confer a ∆IC₅₀ of >2-fold relative to unsubstituted core |
| Conditions | Ellman's assay; purified human AChE enzyme; compounds tested at multiple concentrations (details in Kazancioglu et al., SSRN 2025) |
Why This Matters
This quantifies the functional consequence of 4-substitution on the benzenesulfonamide ring, allowing researchers to select the 4-isopropyl derivative as an intermediate-lipophilicity probe when both potency and blood-brain barrier permeability are desired.
- [1] Kazancioglu, E., Kazancioglu, M. Z., Istifli, E. S., et al. Design, Biological Evaluation, and in Silico Insights of Piperazine-Based Bissulfonamide Derivatives as Antioxidants and Enzyme Inhibitors. Preprint at SSRN, 2025. View Source
